3-(3,4-Difluorophenyl)thiolan-3-ol
Description
3-(3,4-Difluorophenyl)thiolan-3-ol is a heterocyclic organic compound featuring a thiolan (tetrahydrothiophene) backbone substituted at the 3-position with a 3,4-difluorophenyl group and a hydroxyl group. The 3,4-difluorophenyl moiety is notable for its electron-withdrawing properties, which enhance metabolic stability and influence receptor binding in pharmacological contexts.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2OS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKXYQJACXEDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)thiolan-3-ol typically involves the reaction of 3,4-difluorobenzene with thiolane under specific conditions. One common method is the nucleophilic substitution reaction, where the fluorine atoms on the benzene ring are replaced by the thiolane group. This reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate, to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthiolane derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials with specific properties, such as increased gas permeability.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane and difluorophenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Key Differences :
- Scaffold : While this compound uses a thiolan backbone, SNAP derivatives employ a pyrimidinecarboxylate scaffold. The thiolan ring’s saturation may confer greater conformational rigidity.
- Substituent Position : The difluorophenyl group is at the 4-position in SNAP compounds versus the 3-position in this compound, altering spatial orientation and steric interactions.
Thiophene- and Naphthalene-Based Compounds
lists impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, which share functional groups (e.g., hydroxyl, methylamino) but lack fluorinated aromatic systems. These compounds are structurally distinct due to:
- Aromatic Systems : Thiophene and naphthalene cores versus the saturated thiolan ring.
- Electron Effects : The absence of fluorine substituents reduces metabolic stability and electronic modulation compared to this compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Fluorination Impact: The 3,4-difluorophenyl group in SNAP analogs enhances receptor binding and metabolic stability compared to non-fluorinated counterparts . This suggests that this compound may similarly benefit from fluorine’s electronic effects.
- Scaffold Flexibility : Thiolan’s saturated structure could reduce off-target interactions compared to planar aromatic systems like thiophene or naphthalene, though this requires empirical validation.
- Synthetic Challenges: While SNAP derivatives are synthesized via multi-step protocols involving piperidinyl and acetylamino intermediates , the route for this compound remains undocumented in available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
